4-Isobutylphenol

Description

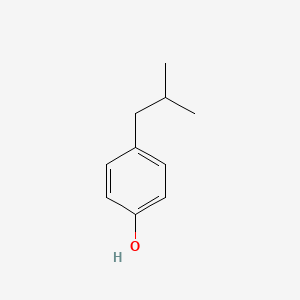

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEHXPCZWFXRKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961893 | |

| Record name | 4-(2-Methylpropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4167-74-2 | |

| Record name | 4-Isobutylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4167-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004167742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Methylpropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Isobutylphenol for Advanced Research

This guide provides an in-depth exploration of 4-isobutylphenol (CAS No. 4167-74-2), a significant chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer insights into its synthesis, analytical characterization, biological relevance, and safe handling. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not merely instructional but also educational.

Core Molecular Identity and Physicochemical Properties

4-Isobutylphenol, systematically named 4-(2-methylpropyl)phenol, is an organic compound featuring a phenol ring substituted with an isobutyl group at the para position. This structure is foundational to its chemical behavior and applications, particularly its role as a precursor in the synthesis of more complex molecules.[1]

The compound's identity is unequivocally established by its CAS Registry Number: 4167-74-2 .

Table 1: Key Physicochemical Properties of 4-Isobutylphenol

| Property | Value | Source(s) |

| CAS Number | 4167-74-2 | [2][3] |

| Molecular Formula | C₁₀H₁₄O | [4] |

| Molecular Weight | 150.22 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or solid | |

| Melting Point | 51 °C | [5] |

| Boiling Point | ~239-245 °C | [5] |

| Density | ~0.975 g/cm³ | [6] |

| pKa | ~9.84 (Predicted) | [5] |

| Solubility | Moderately soluble in water; soluble in organic solvents (ethanol, ether) | |

| Synonyms | p-Isobutylphenol, 4-(2-methylpropyl)phenol | [5] |

Synthesis of 4-Isobutylphenol: A Protocol Grounded in Mechanistic Principles

The most direct and industrially relevant method for synthesizing 4-isobutylphenol is the Friedel-Crafts alkylation of phenol. This reaction is a cornerstone of electrophilic aromatic substitution and provides a clear example of how to functionalize an aromatic ring.[7][8]

Causality in Synthesis: Why Friedel-Crafts Alkylation?

The hydroxyl group of phenol is an activating, ortho, para-directing group. This electronic effect enriches the electron density at the positions ortho and para to the hydroxyl group, making them susceptible to attack by an electrophile.[9] In this synthesis, the electrophile is an isobutyl carbocation, generated in situ from an alkylating agent like isobutylene or an isobutyl halide in the presence of a Lewis acid catalyst.[7] Steric hindrance from the hydroxyl group and the bulky isobutyl group favors substitution at the less hindered para position, leading to 4-isobutylphenol as the major product.

Diagram: Friedel-Crafts Alkylation Workflow

Caption: A typical workflow for the synthesis of 4-isobutylphenol via Friedel-Crafts alkylation.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method adapted from established Friedel-Crafts procedures.[9]

-

Reactor Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve phenol (1.0 equivalent) in a dry solvent such as dichloromethane.

-

Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Cautiously add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.1 equivalents), in portions. The formation of a complex with phenol is exothermic.

-

Alkylating Agent Addition: Slowly add the alkylating agent, such as isobutylene gas bubbled through the solution or 2-chloro-2-methylpropane (tert-butyl chloride, 1.05 equivalents), dropwise from the addition funnel. Maintain the temperature below 10 °C. Rationale: Slow addition and low temperature are crucial to control the exothermic reaction and minimize side reactions like polyalkylation.[7]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed (typically 2-4 hours).

-

Work-up: Carefully quench the reaction by pouring the mixture over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the catalyst and separates it into the aqueous layer.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent like ethyl acetate (3x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers sequentially with water and saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 4-isobutylphenol.

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of synthesized 4-isobutylphenol. A multi-technique approach is standard practice.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for quantifying 4-isobutylphenol and its impurities. A reversed-phase method is typically employed.

-

Principle of Method Selection: Reversed-phase chromatography (e.g., using a C18 column) is ideal for separating moderately polar organic molecules like 4-isobutylphenol from both more polar and less polar impurities. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile, allows for fine-tuning of the retention time. UV detection is suitable due to the aromatic ring's chromophore.[1][3]

Table 2: Representative HPLC Method Parameters

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Isocratic: 60:40 (v/v) Methanol:Water with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Note: This is a starting point; method validation and optimization are required for specific applications.[3][10] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds. It provides both retention time data (from GC) and mass fragmentation patterns (from MS) for confident identification.

-

Principle of Method Selection: 4-isobutylphenol is sufficiently volatile for GC analysis. An MS detector provides high specificity. Derivatization (e.g., silylation) can be used to improve peak shape and thermal stability, but is often not necessary. An ion-trap or quadrupole mass spectrometer operating in electron ionization (EI) mode is standard.[11]

Table 3: Representative GC-MS Method Parameters

| Parameter | Value |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (1 µL) |

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-350 m/z |

| Note: These parameters should be optimized for the specific instrument and application.[12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for unambiguous structural confirmation. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.[13] The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons (in the 6.7-7.1 ppm region), the phenolic -OH proton (a broad singlet), and the protons of the isobutyl group (a doublet for the methyls, a multiplet for the methine, and a doublet for the methylene group).[14][15]

Applications and Biological Significance

While 4-isobutylphenol is a versatile intermediate, its primary relevance in the pharmaceutical field is linked to the synthesis of Ibuprofen .[16]

Role in Ibuprofen Synthesis

Ibuprofen, 2-(4-isobutylphenyl)propionic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID).[16] In several synthetic routes, structures related to the 4-isobutylphenyl moiety are key intermediates. For instance, the BHC synthesis, a greener industrial process, starts with the Friedel-Crafts acylation of isobutylbenzene to form 4-isobutylacetophenone, which is then converted to ibuprofen through several steps.[17][18] 4-Isobutylphenol itself can be considered a structural analogue or a potential impurity/degradation product in these processes.

Diagram: Relationship to Ibuprofen

Caption: The central role of the 4-isobutylphenyl scaffold in the synthesis of Ibuprofen.

Potential as an Endocrine Disruptor

Like other alkylphenols (e.g., 4-nonylphenol and 4-octylphenol), 4-isobutylphenol is recognized as a potential endocrine-disrupting chemical (EDC).[19] EDCs are exogenous substances that can interfere with the body's endocrine system. Alkylphenols are known to exert estrogenic effects, primarily by acting as agonists for the estrogen receptor (ER).[20]

This activity is a critical consideration in drug development and environmental toxicology. The binding of an alkylphenol to the estrogen receptor can trigger downstream cellular responses normally regulated by endogenous estrogens, potentially leading to adverse health effects.[21] One study demonstrated the estrogenicity of 4-isobutylphenol in rainbow trout hepatocytes, highlighting its potential to impact aquatic life and signaling the need for further toxicological assessment.

Diagram: Potential Mechanism of Endocrine Disruption

Caption: Simplified pathway of endocrine disruption by estrogen receptor agonists like 4-isobutylphenol.

Safety and Handling

As a phenolic compound, 4-isobutylphenol requires careful handling to minimize exposure.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[6]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[6]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Seek immediate medical attention.[6]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

-

While comprehensive toxicological data for 4-isobutylphenol is limited, related alkylphenols are known skin and eye irritants and may pose risks to aquatic environments.[22] All laboratory work should be preceded by a thorough risk assessment.

References

-

Montes-Grajales, D., & Olivero-Verbel, J. (2015). EDCs DataBank: 3D-Structure database of endocrine disrupting chemicals. Toxicology, 327, 87-94. Available at: [Link]

-

PubChem. (n.d.). Ibuprofen. National Center for Biotechnology Information. Available at: [Link]

- Supporting Information for various chemical syntheses. (n.d.). Peking University/Chinese Academy of Sciences.

-

Arain, S. A., et al. (2011). Development and Validation of an HPLC Method for the Determination of 2-(4-Isobutylphenyl) Propionic Acid and 4-Isobutylacetophenone in a Gel Formulation. Journal of Chromatographic Science, 49(6), 444-448. Available at: [Link]

-

ResearchGate. (2011). Development and Validation of an HPLC Method for the Determination of 2-(4-Isobutylphenyl) Propionic Acid and 4-Isobutylacetophenone in a Gel Formulation. Available at: [Link]

-

Lin, Y. P., et al. (2017). Isotope-dilution gas chromatography-mass spectrometry coupled with injection-port butylation for the determination of 4-t-octylphenol, 4-nonylphenols, and bisphenol A in human urine. Journal of Chromatography B, 1060, 204-211. Available at: [Link]

-

Semantic Scholar. (2024). Modification of ibuprofen synthesis through the mechanism analysis. Available at: [Link]

-

Wackerly, J. (2019). Ibuprofen Synthesis. Synaptic, Central College. Available at: [Link]

-

PubChem. (n.d.). Ibuprofen. National Center for Biotechnology Information. Available at: [Link]

-

OECD Existing Chemicals Database. (1994). PHENOL, 4-(1,1,3,3-TETRAMETHYLBUTYL)- CAS N°: 140-66-9. Available at: [Link]

-

ResearchGate. (2016). Synthesis of Ibuprofen in the Introductory Organic Laboratory. Available at: [Link]

-

Taylor & Francis Online. (2011). Development and Validation of an HPLC Method for the Determination of 2-(4-Isobutylphenyl) Propionic Acid and 4-Isobutylacetophenone in a Gel Formulation. Available at: [Link]

-

J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation). Available at: [Link]

-

Bonefeld-Jørgensen, E. C., et al. (2007). Endocrine-disrupting potential of bisphenol A, bisphenol A dimethacrylate, 4-n-nonylphenol, and 4-n-octylphenol in vitro: new data and a brief review. Environmental Health Perspectives, 115(Suppl 1), 69–76. Available at: [Link]

-

The Friedel-Crafts Reaction. (2014). University of California, Irvine. Available at: [Link]

-

Agilent Technologies. (2024). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Available at: [Link]

-

PubMed Central. (2007). Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review. Available at: [Link]

-

ATB (Automated Topology Builder). (n.d.). 4-Isobutylphenol. The University of Queensland. Available at: [Link]

-

PubMed Central. (2025). Impact of 4-tert-Butylphenol on Inflammation and Glycogen Metabolism in Cyprinus carpio L via the miR-363/PKCδ Axis. Available at: [Link]

-

The Good Scents Company. (n.d.). isobutyl phenol, 31195-95-6. Available at: [Link]

-

LECO Corporation. (n.d.). Characterizing Extractables from Common Pharmaceutical Packaging Material by High Resolution Time-of-Flight Mass Spectrometry and Enhanced Gas Chromatography Separations. Available at: [Link]

-

ResearchGate. (2007). Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review. Available at: [Link]

- Google Patents. (2017). WO2017042181A1 - Process for the alkylation of phenols.

-

MDPI. (2020). Simultaneous Quantification of Bisphenol-A and 4-Tert-Octylphenol in the Live Aquaculture Feed Artemia franciscana and in Its Culture Medium Using HPLC-DAD. Available at: [Link]

-

Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Available at: [Link]

-

PubMed Central. (2019). Endocrine-Disrupting Chemicals and Their Adverse Effects on the Endoplasmic Reticulum. Available at: [Link]

-

Wikipedia. (n.d.). Ibuprofen. Available at: [Link]

-

PubMed. (2024). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. Available at: [Link]

-

PubChem. (n.d.). Phenol, 4-(2-methylpropyl)-. National Center for Biotechnology Information. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029306). Available at: [Link]

-

PubMed Central. (2018). Metabolomics Reveals Metabolic Changes Caused by Low-Dose 4-Tert-Octylphenol in Mice Liver. Available at: [Link]

-

ResearchGate. (2014). Kinetic Modeling of Carbonylation of 1-(4-Isobutylphenyl)ethanol Using a Homogeneous PdCl2(PPh3)2/TsOH/LiCl Catalyst System. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Phenol, 4-(2-methylpropyl)- | C10H14O | CID 123212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. jk-sci.com [jk-sci.com]

- 8. ocf.berkeley.edu [ocf.berkeley.edu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. library.dphen1.com [library.dphen1.com]

- 12. lcms.cz [lcms.cz]

- 13. rsc.org [rsc.org]

- 14. 4-Butylphenol(1638-22-8) 1H NMR spectrum [chemicalbook.com]

- 15. 4-Isobutylphenol | C10H14O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 16. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 19. Endocrine-disrupting potential of bisphenol A, bisphenol A dimethacrylate, 4-n-nonylphenol, and 4-n-octylphenol in vitro: new data and a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

An In-depth Technical Guide to 4-Isobutylphenol: IUPAC Nomenclature and Structure Elucidation

This guide provides a comprehensive technical overview of 4-isobutylphenol, a significant chemical intermediate in various industries. Tailored for researchers, scientists, and professionals in drug development, this document delves into the precise identification of this compound through its IUPAC name and detailed structural elucidation using modern spectroscopic techniques. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Nomenclature and Structural Fundamentals

1.1 IUPAC Name and Synonyms

The systematic name for 4-isobutylphenol, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 4-(2-methylpropyl)phenol [1][2][3][4][5]. This name precisely describes the molecular structure: a phenol ring substituted at the fourth carbon (para position) with a 2-methylpropyl group, commonly known as an isobutyl group.

In literature and commercial contexts, it is frequently referred to by several synonyms, including:

1.2 Chemical Structure and Key Identifiers

The structural representation and key chemical identifiers for 4-isobutylphenol are summarized in the table below, providing a foundational reference for its molecular identity.

| Identifier | Value |

| Molecular Formula | C₁₀H₁₄O[1][2][3][5] |

| Molecular Weight | 150.22 g/mol [1] |

| CAS Number | 4167-74-2[1][3][5] |

| SMILES | CC(C)Cc1ccc(O)cc1 |

| InChI | InChI=1S/C10H14O/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8,11H,7H2,1-2H3[2][5] |

| InChIKey | GDEHXPCZWFXRKC-UHFFFAOYSA-N[2][5] |

Below is a visual representation of the chemical structure of 4-(2-methylpropyl)phenol.

Caption: Key FT-IR vibrational modes of 4-Isobutylphenol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. This data is invaluable for confirming the molecular formula and elucidating the structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Ion | Fragmentation Pathway |

| 150 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of 4-isobutylphenol. |

| 135 | [M - CH₃]⁺ | Loss of a methyl group from the isobutyl side chain. |

| 107 | [M - C₃H₇]⁺ or [HOC₆H₄CH₂]⁺ | Benzylic cleavage, resulting in a stable hydroxytropylium ion or a benzyl cation. This is often the base peak. |

| 77 | [C₆H₅]⁺ | Loss of the isobutyl and hydroxyl groups, leaving a phenyl cation. |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using electron ionization (EI) at 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the major fragment ions to deduce the structure.

Synthesis and Applications

3.1 Synthesis

4-Isobutylphenol is commonly synthesized via the Friedel-Crafts alkylation of phenol. In this electrophilic aromatic substitution reaction, phenol is reacted with an alkylating agent such as isobutylene or an isobutyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong acid catalyst. [6][7]The para-substituted product is generally favored due to steric hindrance at the ortho positions from the hydroxyl group.

Simplified Reaction Scheme:

Phenol + Isobutylene --(Acid Catalyst)--> 4-Isobutylphenol

Experimental Protocol for Synthesis (Illustrative):

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling system, dissolve phenol in a suitable solvent.

-

Catalyst Addition: Carefully add the acid catalyst while maintaining a low temperature.

-

Alkylation: Slowly introduce isobutylene gas or an isobutyl halide to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as gas chromatography (GC).

-

Workup and Purification: Upon completion, quench the reaction, separate the organic layer, and purify the product by distillation or crystallization.

3.2 Applications

4-Isobutylphenol serves as a crucial intermediate in the chemical industry. One of its most notable applications is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), ibuprofen. [8][9]It is also used in the production of antioxidants, resins, and other specialty chemicals.

Safety and Handling

4-Isobutylphenol should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. [10]It may cause skin and eye irritation. [10]For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

The structural elucidation of 4-isobutylphenol is a clear example of the power of modern spectroscopic techniques. Through the combined application of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, the identity and purity of this important chemical intermediate can be unequivocally confirmed. This guide provides the foundational knowledge and practical protocols for researchers and scientists to confidently work with and characterize 4-(2-methylpropyl)phenol.

References

- US2831898A - Phenol alkylation process - Google P

- SUPPORTING INFORM

- US4186270A - Process for making 2-(4-isobutylphenyl)

-

Ibuprofen Synthesis | Synaptic - Central College. (URL: [Link])

- WO2017042181A1 - Process for the alkylation of phenols - Google P

-

Synthesis of Ibuprofen in the Introductory Organic Laboratory | Request PDF - ResearchGate. (URL: [Link])

-

Phenol, 4-(2-methylpropyl)- | C10H14O | CID 123212 - PubChem. (URL: [Link])

-

Ibuprofen - Wikipedia. (URL: [Link])

-

METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE) - Organic Syntheses Procedure. (URL: [Link])

-

4-Isobutylphenol | C10H14O | MD Topology | NMR | X-Ray. (URL: [Link])

-

The alkylation of phenol with isobutene - ResearchGate. (URL: [Link])

-

isobutyl phenol, 31195-95-6 - The Good Scents Company. (URL: [Link])

- EP0358420A2 - Method of producing 1-(4'-isobutylphenyl)

-

13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029306). (URL: [Link])

-

Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)- (DTBSBP) - Canada.ca. (URL: [Link])

-

1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031446) - Human Metabolome Database. (URL: [Link])

-

msbnk-epa-entact_agilent002300 - MassBank. (URL: [Link])

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL: [Link])

-

FTIR vibrational modes and their assignments | Download Table - ResearchGate. (URL: [Link])

-

1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0032625) - Human Metabolome Database. (URL: [Link])

-

4-(2-methylpropyl)phenol - Stenutz. (URL: [Link])

-

2-Isobutylphenol | C10H14O | CID 93144 - PubChem - NIH. (URL: [Link])

-

Phenol, 4-(2-methylpropyl)- - the NIST WebBook. (URL: [Link])

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (URL: [Link])

-

Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry - YouTube. (URL: [Link])

-

mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

FTIR-04 || Calculations of vibrational modes for linear & Non-linear molecules || Degrees of freedom - YouTube. (URL: [Link])

-

Interpretation of mass spectra. (URL: [Link])

-

Molecular Structure, Vibrational Studies and Reactivity Descriptors Analysis of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)Phenol | Trends in Sciences. (URL: [Link])

-

FTIR Functional Group Database Table with Search - InstaNANO. (URL: [Link])

Sources

- 1. Phenol, 4-(2-methylpropyl)- | C10H14O | CID 123212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Isobutylphenol | C10H14O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. Page loading... [guidechem.com]

- 4. 4-(2-methylpropyl)phenol [stenutz.eu]

- 5. Phenol, 4-(2-methylpropyl)- [webbook.nist.gov]

- 6. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]

- 7. jk-sci.com [jk-sci.com]

- 8. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]

- 9. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 10. chemicalbook.com [chemicalbook.com]

Synthesis of 4-Isobutylphenol from isobutylbenzene

An In-depth Technical Guide to the Synthesis of 4-Isobutylphenol from Isobutylbenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Isobutylphenol is a crucial chemical intermediate, primarily recognized for its role in the synthesis of widely used non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen. The efficient and selective synthesis of this compound from the readily available starting material, isobutylbenzene, is a topic of significant interest in both academic research and industrial process chemistry. This guide provides a comprehensive overview of the primary synthetic strategies for converting isobutylbenzene to 4-isobutylphenol. It delves into the underlying reaction mechanisms, provides detailed experimental protocols, and offers a comparative analysis of the methodologies. The two principal routes discussed are a multi-step pathway involving Friedel-Crafts acylation followed by Baeyer-Villiger oxidation and subsequent hydrolysis, and the more direct, though often challenging, route of direct catalytic hydroxylation. This document aims to serve as a technical resource, blending established chemical principles with practical, field-proven insights to aid researchers in the selection and optimization of synthetic pathways.

Introduction: The Significance of 4-Isobutylphenol

4-Isobutylphenol, a para-substituted phenol, is a crystalline solid that serves as a high-value building block in organic synthesis. Its molecular structure, featuring a hydroxyl group positioned para to an isobutyl group on a benzene ring, makes it an ideal precursor for the synthesis of 2-(4-isobutylphenyl)propionic acid, commonly known as Ibuprofen. The synthesis of Ibuprofen often begins with the acylation or other functionalization of an isobutylbenzene derivative, making the efficient production of 4-isobutylphenol a critical first step.

The primary challenge in synthesizing 4-isobutylphenol from isobutylbenzene lies in achieving high regioselectivity. The isobutyl group is an ortho-, para-directing activator in electrophilic aromatic substitution reactions. However, for pharmaceutical applications, the para isomer is the desired product. Steric hindrance from the bulky isobutyl group naturally favors substitution at the less hindered para position, a principle that is exploited in several synthetic routes. This guide will explore the chemical strategies that leverage this principle to achieve a high-yield, high-purity synthesis of the target molecule.

Synthetic Strategies: A Comparative Overview

Two major pathways dominate the landscape for the synthesis of 4-isobutylphenol from isobutylbenzene. The first is a robust, multi-step approach that offers high selectivity and reliability. The second is a more direct, "greener" approach that is the focus of much contemporary research but faces challenges in selectivity and catalyst stability.

Caption: Overview of synthetic pathways from isobutylbenzene to 4-isobutylphenol.

Route 1: Multi-Step Synthesis via Acylation and Oxidation

This classical three-step approach is highly regarded for its reliability and high para-selectivity. It involves the formation of a ketone intermediate, which is then converted to an ester and finally hydrolyzed to the desired phenol.

Step 3.1: Friedel-Crafts Acylation of Isobutylbenzene

The first step is the electrophilic aromatic substitution reaction between isobutylbenzene and an acylating agent, typically acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst.[1]

Causality and Expertise: The isobutyl group is an activating, ortho-para director. The electrophilic attack of the acylium ion (CH₃CO⁺), generated from the acylating agent and Lewis acid, will preferentially occur at the para position. This is due to the significant steric hindrance imposed by the isobutyl group, which physically blocks the ortho positions from the bulky electrophile. This steric control is the key to the high regioselectivity of this step. While traditional catalysts like aluminum chloride (AlCl₃) are effective, they are required in stoichiometric amounts and generate corrosive waste. Modern approaches often utilize solid acid catalysts like zeolites, which are more environmentally benign and can be recycled.[2]

Caption: Mechanism of Friedel-Crafts acylation of isobutylbenzene.

Experimental Protocol: Synthesis of 4'-Isobutylacetophenone

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas), add anhydrous aluminum chloride (1.2 eq) and a dry, inert solvent such as dichloromethane (DCM).

-

Cooling: Cool the suspension to 0-5 °C in an ice bath.

-

Reagent Addition: Add isobutylbenzene (1.0 eq) to the dropping funnel. Slowly add acetyl chloride (1.1 eq) to the stirred AlCl₃ suspension.

-

Reaction: After the addition of acetyl chloride, add the isobutylbenzene dropwise from the funnel over 30-60 minutes, maintaining the temperature below 10 °C.

-

Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. This will quench the reaction and dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Step 3.2: Baeyer-Villiger Oxidation

The 4'-isobutylacetophenone intermediate is converted into 4-isobutylphenyl acetate through a Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring.[3]

Causality and Expertise: The reaction proceeds via the Criegee intermediate, and the regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Aryl groups have a higher migratory aptitude than primary alkyl groups (like the methyl group in the ketone). Therefore, the isobutyl-substituted phenyl group migrates preferentially, leading to the formation of the desired phenyl acetate ester. Common oxidants include peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA).

Caption: Mechanism of Baeyer-Villiger oxidation of 4'-isobutylacetophenone.

Experimental Protocol: Synthesis of 4-Isobutylphenyl Acetate

-

Setup: Dissolve 4'-isobutylacetophenone (1.0 eq) in a suitable solvent like chloroform or dichloromethane in a round-bottom flask.

-

Buffering: Add a solid buffer such as sodium bicarbonate or sodium phosphate (2-3 eq) to neutralize the carboxylic acid byproduct.

-

Oxidant Addition: Cool the mixture in an ice bath. Add m-CPBA (approx. 1.5 eq) portion-wise over 30 minutes, keeping the temperature below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the starting ketone by TLC.

-

Work-up: Quench the reaction by adding a solution of sodium sulfite to destroy excess peroxide.

-

Extraction: Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude ester is often pure enough for the next step, or it can be purified by column chromatography.

Step 3.3: Hydrolysis

The final step is the hydrolysis of the 4-isobutylphenyl acetate ester to yield 4-isobutylphenol. This can be achieved under either acidic or basic conditions.

Experimental Protocol: Hydrolysis to 4-Isobutylphenol

-

Setup: Dissolve the crude 4-isobutylphenyl acetate in a solvent like methanol or ethanol.

-

Reagent Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (2-3 eq).

-

Reaction: Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., 2M HCl) until the pH is acidic. The 4-isobutylphenol will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) can be performed for further purification.

Route 2: Direct Catalytic Hydroxylation

The direct, one-step conversion of isobutylbenzene to 4-isobutylphenol is a highly attractive "green" alternative, as it minimizes steps and waste. This approach typically involves an oxidant, such as hydrogen peroxide (H₂O₂), and a catalyst.[4]

Causality and Expertise: This reaction is mechanistically challenging. The goal is to activate a C-H bond on the aromatic ring for hydroxylation without oxidizing the isobutyl side chain or over-oxidizing the phenol product to quinones and other byproducts. The choice of catalyst is critical for both activity and selectivity. Catalysts based on titanium silicalite (TS-1), iron, or copper have shown promise for the direct hydroxylation of benzene and other arenes.[4] The reaction with H₂O₂ often proceeds via the formation of highly reactive hydroxyl radicals or metal-oxo species that act as the electrophile. As in the Friedel-Crafts reaction, the para-position is the sterically favored site for substitution.

Experimental Protocol: General Procedure for Direct Hydroxylation

-

Setup: In a high-pressure reactor, place the catalyst (e.g., TS-1 zeolite), isobutylbenzene (1.0 eq), and a solvent (e.g., water, acetonitrile, or acetic acid).

-

Reaction: Seal the reactor and begin stirring. Heat the mixture to the desired temperature (typically 50-100 °C).

-

Oxidant Addition: Slowly add hydrogen peroxide (30% aqueous solution, 1-3 eq) via a syringe pump over several hours. A slow addition rate is crucial to minimize the decomposition of H₂O₂ and prevent over-oxidation.

-

Completion: After the addition is complete, maintain the reaction at temperature for an additional period (1-5 hours).

-

Work-up: Cool the reactor, vent any pressure, and filter to recover the catalyst.

-

Extraction and Purification: Extract the reaction mixture with an organic solvent like ethyl acetate. The organic phase can then be washed, dried, and concentrated. The product mixture (containing unreacted starting material, para- and ortho-isomers) must be purified by column chromatography or distillation to isolate the 4-isobutylphenol.

Comparative Analysis of Synthetic Routes

| Feature | Multi-Step Route (Acylation/BVO) | Direct Hydroxylation Route |

| Number of Steps | 3 | 1 |

| Overall Yield | Generally high and reliable (can exceed 70-80%) | Variable, often moderate to low (10-40%)[4] |

| Para-Selectivity | Excellent (>95%), driven by sterics in the acylation step | Good, but often produces some ortho-isomer |

| Reagents | Uses stoichiometric Lewis acids (AlCl₃) and peroxyacids (m-CPBA) | Uses catalytic amounts of metal/zeolite and H₂O₂ |

| Byproducts | HCl, aluminum salts, carboxylic acids | Water, over-oxidation products (quinones), catalyst leaching |

| Process Control | Well-established, robust, and predictable | Sensitive to conditions; catalyst deactivation can be an issue |

| Scalability | Proven on an industrial scale | Challenging to scale due to safety (H₂O₂) and catalyst costs |

| "Green" Profile | Lower (more waste streams) | Higher (fewer steps, water as a byproduct) |

Characterization and Analytical Methods

Confirmation of the successful synthesis and purity of 4-isobutylphenol is achieved through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons (typically two doublets in the 6.5-7.5 ppm range for a para-substituted ring), the phenolic -OH proton (a broad singlet), and the protons of the isobutyl group (a doublet, a multiplet, and another doublet).

-

¹³C NMR: Will show the expected number of signals for the unique carbons in the molecule.

-

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the phenol group.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of 4-isobutylphenol (C₁₀H₁₄O, M.W. = 150.22 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and quantify the yield.

Conclusion and Future Outlook

The synthesis of 4-isobutylphenol from isobutylbenzene can be effectively achieved through a well-established multi-step pathway involving Friedel-Crafts acylation, Baeyer-Villiger oxidation, and hydrolysis. This route offers excellent control over regioselectivity and provides high overall yields, making it a reliable choice for laboratory and industrial-scale production.

However, the future of chemical synthesis lies in the development of more sustainable and atom-economical processes. The direct catalytic hydroxylation of isobutylbenzene represents a significant step in this direction. While currently hampered by challenges in yield and catalyst longevity, ongoing research into novel catalytic systems holds the promise of a one-step, environmentally benign process. For researchers and drug development professionals, the choice of synthetic route will depend on a balance of factors including scale, purity requirements, cost, and environmental considerations. Further innovation in catalyst design is the critical next step to making direct hydroxylation the preferred method for producing this vital pharmaceutical intermediate.

References

-

[No Author]. (n.d.). The correct sequence of reactions to accomplish the multi-step synthesis... Filo. Retrieved from [Link]

-

[No Author]. (2020). Solved Propose an alternative synthesis for isobutylbenzene... Chegg.com. Retrieved from [Link]

-

[No Author]. (n.d.). Show how you would use the Friedel–Crafts acylation, Clemmensen r... Pearson+. Retrieved from [Link]

-

Azhagapillai, P., et al. (2021). Acylation of Isobutylbenzene with acetic anhydride on AlKIT-6 Mesoporous acid catalyst. Materials Science for Energy Technologies, 4, 24-34. Retrieved from [Link]

- [No Author]. (2009). Method for preparing ibuprofen. Google Patents.

-

Zhang, L., et al. (2018). Direct Hydroxylation of Benzene to Phenol over TS-1 Catalysts. Catalysts, 8(11), 509. Retrieved from [Link]

-

Anwar, M., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14(34), 24699-24722. Retrieved from [Link]

-

[No Author]. (n.d.). Cas 538-93-2,Isobutylbenzene. LookChem. Retrieved from [Link]

-

[No Author]. (n.d.). Study of Friedel-Crafts acylation and Baeyer-Villiger oxidation reactions on benzocycloheptanones and 1-tetralones in acid media. ResearchGate. Retrieved from [Link]

-

[No Author]. (2021). Direct Hydroxylation of Benzene to Phenol on Solid-State Catalyst. ResearchGate. Retrieved from [Link]

-

Narata, Y., et al. (2017). Direct Hydroxylation of Benzene to Phenol by Cytochrome P450BM3 Triggered by Amino Acid Derivatives. Angewandte Chemie International Edition, 56(34), 10182-10185. Retrieved from [Link]

-

Kulkarni, P. S., & Juvekar, V. A. (2018). REVIEW OF DIRECT HYDROXYLATION OF BENZENE TO PHENOL AND ITS THERMODYNAMIC ANALYSIS. International Journal of Chemical and Molecular Engineering, 12(2). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-(2-Methylpropyl)phenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methylpropyl)phenol, also commonly known as p-isobutylphenol, is an organic compound with significant applications in various fields, most notably as a key intermediate in the synthesis of pharmaceuticals. Its chemical structure, featuring a phenol ring substituted with an isobutyl group at the para position, imparts a unique combination of physical and chemical properties that are critical to its utility. This technical guide provides a comprehensive overview of 4-(2-methylpropyl)phenol, covering its fundamental properties, detailed analytical protocols, synthesis methodologies, and its role in drug development. This document is intended to serve as a valuable resource for researchers and professionals working with this versatile molecule.

Core Properties of 4-(2-Methylpropyl)phenol

A thorough understanding of the physical and chemical properties of 4-(2-methylpropyl)phenol is essential for its safe handling, effective use in synthesis, and accurate analysis.

Identifiers and Molecular Structure

-

Molecular Weight: 150.22 g/mol [1]

The molecular structure consists of a benzene ring bonded to a hydroxyl group (-OH) and an isobutyl group (-CH₂CH(CH₃)₂). The para-substitution pattern is crucial for its reactivity and applications.

Physical Properties

The physical state and solubility of 4-(2-methylpropyl)phenol dictate its handling and reaction conditions.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Melting Point | 48-51 °C | |

| Boiling Point | 237 °C | [4] |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol and ether. | [3] |

Chemical Properties

The chemical behavior of 4-(2-methylpropyl)phenol is governed by the interplay between the aromatic ring, the acidic hydroxyl group, and the alkyl substituent.

-

Reactivity: The hydroxyl group makes the aromatic ring highly susceptible to electrophilic substitution reactions, directing incoming electrophiles to the ortho positions. The isobutyl group, being an alkyl group, is also an ortho-, para-director, further activating the ring. Common reactions include halogenation, nitration, and Friedel-Crafts reactions. The phenolic hydroxyl group can also undergo O-alkylation and oxidation.

Synthesis of 4-(2-Methylpropyl)phenol

The most common and industrially significant method for the synthesis of 4-(2-methylpropyl)phenol is the Friedel-Crafts alkylation of phenol with isobutylene.

Friedel-Crafts Alkylation of Phenol

This reaction involves the electrophilic substitution of a proton on the phenol ring with an isobutyl group derived from isobutylene. A Lewis acid catalyst is typically employed to facilitate the reaction.

Caption: Workflow for the Friedel-Crafts alkylation of phenol.

Experimental Protocol: Friedel-Crafts Alkylation

-

Catalyst Preparation: In a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet, add phenol and a Lewis acid catalyst (e.g., a small amount of concentrated sulfuric acid or aluminum chloride).

-

Reaction Setup: Heat the mixture to the desired reaction temperature (typically between 50-150 °C).

-

Addition of Isobutylene: Slowly bubble isobutylene gas through the stirred reaction mixture. The reaction is exothermic and the temperature should be carefully controlled.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Gas Chromatography (GC) to determine the consumption of phenol and the formation of the product.

-

Work-up: Once the reaction is complete, cool the mixture and quench the catalyst (e.g., by adding water if sulfuric acid was used).

-

Purification: Separate the organic layer and wash it with water and a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid and unreacted phenol. The product can then be purified by distillation under reduced pressure.

Causality Behind Experimental Choices:

-

Catalyst Choice: Strong Lewis acids are required to generate the electrophilic carbocation from isobutylene. The choice of catalyst can influence the ratio of ortho to para isomers.

-

Temperature Control: The reaction is exothermic, and controlling the temperature is crucial to prevent side reactions and ensure selectivity for the desired product. Higher temperatures can favor the formation of the thermodynamically more stable para isomer.

-

Molar Ratio: The molar ratio of phenol to isobutylene is optimized to maximize the yield of the mono-alkylated product and minimize polyalkylation.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of 4-(2-methylpropyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR (Proton NMR)

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Expected Chemical Shifts (δ):

-

Aromatic protons (ortho to -OH): ~6.7-6.9 ppm (doublet)

-

Aromatic protons (meta to -OH): ~7.0-7.2 ppm (doublet)

-

Phenolic -OH proton: A broad singlet, chemical shift can vary depending on concentration and solvent (typically ~4.5-5.5 ppm).

-

-CH₂- group of isobutyl: ~2.4 ppm (doublet)

-

-CH- group of isobutyl: ~1.8 ppm (multiplet)

-

-CH₃ groups of isobutyl: ~0.9 ppm (doublet)

-

¹³C NMR (Carbon-13 NMR)

-

Sample Preparation: A more concentrated sample (50-100 mg) is typically required.

-

Expected Chemical Shifts (δ):

-

Carbon bearing the -OH group (C1): ~150-155 ppm

-

Aromatic carbons ortho to -OH (C2, C6): ~115-120 ppm

-

Aromatic carbons meta to -OH (C3, C5): ~128-130 ppm

-

Aromatic carbon para to -OH (C4): ~135-140 ppm

-

-CH₂- carbon: ~44 ppm

-

-CH- carbon: ~30 ppm

-

-CH₃ carbons: ~22 ppm

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation: The sample can be analyzed as a thin film between salt plates (if liquid at room temperature) or as a KBr pellet (if solid).

Characteristic Absorption Bands:

-

O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹

-

C=C stretch (aromatic): Peaks in the region of 1500-1600 cm⁻¹

-

C-O stretch (phenolic): A strong band around 1230 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 150.

-

Major Fragments:

-

Loss of a methyl group (CH₃): A peak at m/z = 135.

-

Loss of a propyl group (C₃H₇): A benzylic cleavage leading to a prominent peak at m/z = 107 (hydroxytropylium ion). This is often the base peak.

-

Caption: Workflow for GC-MS analysis.

Role in Drug Development

4-(2-Methylpropyl)phenol and its derivatives are crucial building blocks in the pharmaceutical industry. The most prominent example is its indirect role in the synthesis of Ibuprofen , a widely used non-steroidal anti-inflammatory drug (NSAID).

The industrial synthesis of ibuprofen often starts with isobutylbenzene, which is then acylated to form 4'-isobutylacetophenone.[1][2] This key intermediate is then converted to ibuprofen through various synthetic routes. While 4-(2-methylpropyl)phenol itself is not a direct precursor in the most common ibuprofen syntheses, the isobutylphenyl moiety is the core structure. Research into alternative synthetic pathways for ibuprofen and other pharmaceuticals may utilize 4-(2-methylpropyl)phenol as a starting material for introducing the isobutylphenyl group.

Furthermore, the phenolic hydroxyl group provides a handle for further chemical modifications, allowing for the synthesis of a variety of derivatives with potential biological activities. These derivatives are explored in medicinal chemistry for the development of new therapeutic agents.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 4-(2-methylpropyl)phenol.

-

Hazards: It may cause skin and eye irritation.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.

-

Handling: Handle in a well-ventilated area to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

4-(2-Methylpropyl)phenol is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined physical and chemical properties, coupled with its role as a key synthetic intermediate, make it a valuable molecule in organic synthesis and drug development. This guide has provided a comprehensive overview of its properties, analytical characterization, synthesis, and applications, with the aim of equipping researchers and professionals with the necessary knowledge for its effective and safe utilization.

References

An In-depth Technical Guide to the Health and Safety of 4-Isobutylphenol

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the health and safety considerations for 4-Isobutylphenol (CAS No. 4167-74-2), tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative safety data sheets and toxicological assessments to ensure technical accuracy and promote a culture of safety in the laboratory.

Chemical Identity and Physicochemical Properties

4-Isobutylphenol, also known as p-isobutylphenol or 4-(2-methylpropyl)phenol, is an alkylphenol used as an intermediate in chemical synthesis.[1][2] A fundamental understanding of its physical and chemical properties is the first step in a robust safety assessment.

| Property | Value | Source |

| CAS Number | 4167-74-2 | [1][3] |

| Molecular Formula | C10H14O | [1][3] |

| Molecular Weight | 150.22 g/mol | [1][3] |

| Appearance | Data not available; often a solid or liquid | [1] |

| Storage | Store in a refrigerator at 2-8°C | [1] |

Hazard Identification and GHS Classification

While comprehensive toxicological data for 4-Isobutylphenol is limited, data from analogous compounds and available safety sheets allow for a conservative hazard assessment. The primary hazards are associated with its corrosive nature.

Based on read-across data from similar branched-chain phenols, the critical health effects are severe skin and eye damage. Analogue chemicals have a harmonized classification of 'Skin Corrosion – Category 1C' and 'Eye Damage – Category 1'.

Diagram: Routes of Exposure and Primary Health Effects

The following diagram illustrates the potential routes of exposure to 4-Isobutylphenol and the associated health hazards.

Caption: Primary exposure routes and associated health hazards for 4-Isobutylphenol.

Occupational Exposure and Control Measures

Effective risk management hinges on the "Hierarchy of Controls." The most effective measures involve eliminating the hazard or substituting it with a safer alternative. When that is not feasible, engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE) are employed.

Occupational Exposure Limits (OELs)

Currently, there are no established specific Occupational Exposure Limits (OELs) for 4-Isobutylphenol from major regulatory bodies like OSHA or ACGIH.[3] In the absence of a specific OEL, it is crucial to handle the substance with a high degree of caution, implementing robust engineering controls and PPE to minimize any potential exposure.

Engineering Controls

The primary engineering control for handling 4-Isobutylphenol is to ensure adequate ventilation.[3]

-

Fume Hood: All handling of 4-Isobutylphenol that could result in the generation of vapors, mists, or aerosols should be conducted in a certified chemical fume hood. This is the most critical barrier to preventing respiratory exposure.

-

Local Exhaust Ventilation: For larger-scale operations, local exhaust ventilation may be necessary to capture emissions at the source.

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide adequate protection.

| PPE Type | Specification and Rationale |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield may be required for splash hazards. This is mandatory to prevent irreversible eye damage. |

| Hand Protection | Handle with chemical-impermeable gloves (e.g., Nitrile, Neoprene) that have been inspected prior to use.[3] The choice of glove material should be based on breakthrough time and permeation rate for similar phenols. Always wash and dry hands after handling.[3] |

| Skin and Body Protection | Wear fire/flame resistant and impervious clothing, such as a lab coat.[3] For tasks with a high risk of splashing, a chemical-resistant apron or full suit may be necessary. |

| Respiratory Protection | If engineering controls are insufficient or during emergency situations where exposure limits may be exceeded, use a full-face respirator with an appropriate cartridge approved by NIOSH (US) or EN 149 (EU).[3][4] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent accidents and exposure.

Handling

-

Ventilation: Always handle in a well-ventilated area, preferably a chemical fume hood.[3][5]

-

Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[3][5]

-

Aerosol/Dust Prevention: Avoid the formation of dust and aerosols.[3]

-

Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[3] Keep away from open flames, hot surfaces, and other sources of ignition.

-

Hygiene: Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4]

Storage

-

Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][5]

-

Incompatibilities: Store separately from foodstuff containers and incompatible materials such as strong oxidizing agents.[3][4]

-

Security: For regulated or highly toxic substances, it is good practice to store them in a locked cabinet or area accessible only to authorized personnel.

Emergency Procedures

A clear and practiced emergency plan is critical. All personnel must be familiar with these procedures before handling the chemical.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. The following protocol should be followed.

Caption: Decision workflow for first-aid response to 4-Isobutylphenol exposure.

-

Inhalation: Move the victim into fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[3] Crucially, do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. [3]

-

Skin Contact: Immediately take off all contaminated clothing.[3] Wash the affected area with soap and plenty of water.[3] Seek medical advice.

-

Eye Contact: Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[4] Immediate medical attention is required.[3]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Call a doctor or Poison Control Center immediately.[3]

Spill and Leak Containment

A prompt and safe response to spills is crucial to prevent wider contamination and exposure.

Caption: Workflow for responding to a minor or major chemical spill.

-

Personal Precautions: Avoid breathing vapors, mist, or gas.[3] Use personal protective equipment as described in Section 3.3. Ensure adequate ventilation.[3]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the chemical enter drains, as it may be toxic to aquatic life.[3][4]

-

Containment and Cleanup: Remove all sources of ignition.[3] Use spark-proof tools and explosion-proof equipment.[3] Collect the spilled material using an inert absorbent material and place it in a suitable, closed container for disposal.[3]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: The substance is combustible. Thermal decomposition can lead to the release of irritating gases and vapors.[6]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3][5]

Toxicological Profile

The toxicological information for 4-Isobutylphenol is not exhaustive, and much is inferred from similar compounds.

-

Acute Toxicity: Specific oral, dermal, and inhalation LD50/LC50 data are largely unavailable.[3] However, it should be treated as harmful if swallowed.

-

Skin Corrosion/Irritation: Based on read-across data from studies on analogous substances like branched dodecylphenol, it is expected to cause severe skin irritation and corrosion, including effects like erythema, edema, and necrosis.

-

Serious Eye Damage/Irritation: Chemicals that are corrosive to the skin are also considered to cause serious eye damage.

-

Reproductive Toxicity: There is a potential concern for reproductive toxicity. Studies on analogue phenols have shown adverse effects on reproductive organs in rats, including reduced ovary weights in females and effects on male reproductive organs.

-

Carcinogenicity, Mutagenicity, STOT: There is no data available to classify 4-Isobutylphenol for carcinogenicity, germ cell mutagenicity, or specific target organ toxicity (single or repeated exposure).[3]

Environmental Fate and Disposal

Responsible disposal is a key component of the chemical lifecycle and laboratory safety.

-

Environmental Precautions: Discharge into the environment must be avoided.[3] Do not allow the chemical to enter drains or surface water.[3]

-

Waste Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, or feed by storage or disposal.[3]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, packaging can be punctured to render it unusable and disposed of in a sanitary landfill.[3]

References

-

CAS No : 4167-74-2 | Product Name : 4-Isobutylphenol. Pharmaffiliates. [Link]

-

EVA00074 - Evaluation Statement. (2022-06-30). Australian Industrial Chemicals Introduction Scheme. [Link]

-

isobutyl phenol, 31195-95-6. The Good Scents Company. [Link]

-

4-Butylphenol | C10H14O | CID 15420. PubChem, NIH. [Link]

-

SAFETY DATA SHEET - 4-Cumylphenol. (2025-09-17). Thermo Fisher Scientific. [Link]

Sources

A Comprehensive Technical Guide to the Thermo-physical Properties of p-Isobutylphenol

Abstract

This technical guide provides a detailed examination of the essential thermo-physical properties of p-Isobutylphenol (also known as 4-(2-methylpropyl)phenol), a significant organic compound in various industrial syntheses.[1][2] Compiled for researchers, chemists, and drug development professionals, this document synthesizes available experimental data with established methodologies for property determination. It offers not only a repository of values for properties such as melting point, boiling point, and vapor pressure but also elucidates the underlying principles and practical workflows for their measurement, ensuring both scientific integrity and field-proven insight.

Introduction: The Significance of p-Isobutylphenol

p-Isobutylphenol (CAS No. 4167-74-2) is an alkylated phenol characterized by an isobutyl group attached at the para position of the benzene ring.[1] Its molecular structure imparts specific physical and chemical characteristics that make it a valuable intermediate in the production of resins, antioxidants, and other specialized chemicals.[1][2] Furthermore, it is recognized as a degradation product of the widely used pharmaceutical, ibuprofen.[2] A thorough understanding of its thermo-physical properties is paramount for process design, safety engineering, and quality control in its various applications. This guide serves as a foundational resource, detailing these critical parameters.

Molecular Identity and Core Physical Data

Accurate characterization begins with the fundamental identity of the compound. p-Isobutylphenol is a distinct molecule with the following identifiers.

| Identifier | Value | Source |

| Chemical Name | 4-(2-methylpropyl)phenol | [2][3][4] |

| Synonyms | p-Isobutylphenol, Phenol, p-isobutyl- | [3][4][5] |

| CAS Number | 4167-74-2 | [1][2][3][4][6] |

| Molecular Formula | C10H14O | [1][2][3][4] |

| Molecular Weight | 150.22 g/mol | [2][5] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

Summary of Key Thermo-physical Properties

The following table consolidates the essential thermo-physical data for p-Isobutylphenol. It is crucial to note that while some values are derived from direct experimental measurement, others are calculated estimates and should be treated accordingly.

| Property | Value | Unit | Notes | Source |

| Melting Point (Tfus) | ~51.5 | °C | Experimental | [7] |

| Normal Boiling Point (Tboil) | 237 - 246 | °C | Experimental Range | [5] |

| Vapor Pressure (Pvap) | 0.10 | mmHg (at 25°C) | Estimated | [8] |

| Enthalpy of Vaporization (ΔvapH°) | 52.76 | kJ/mol | Calculated (Joback Method) | [5] |

| Enthalpy of Fusion (ΔfusH°) | 17.96 | kJ/mol | Calculated (Joback Method) | [5] |

| Critical Temperature (Tc) | 733.21 | K (460.06 °C) | Calculated | [7] |

| Critical Pressure (Pc) | 34.68 | bar | Calculated | [7] |

Note: Data for properties like density, dynamic viscosity, and thermal conductivity are not consistently available from experimental sources and are discussed in the detailed sections below.

In-Depth Analysis and Experimental Protocols

This section provides a detailed exploration of key thermo-physical properties, the causality behind experimental choices, and standardized protocols for their accurate determination.

4.1 Phase Transition Behavior: Melting and Boiling Points

The temperatures at which a substance transitions between solid, liquid, and gaseous states are fundamental properties that dictate its handling, storage, and reaction conditions.

Scientific Rationale: The melting point (Tfus) and boiling point (Tboil) are sensitive indicators of molecular purity. For p-Isobutylphenol, the presence of isomers (such as o- or m-isobutylphenol) or other impurities will typically depress the melting point and broaden the boiling range. The intermolecular forces, primarily hydrogen bonding from the hydroxyl (-OH) group and van der Waals forces from the alkyl chain and aromatic ring, govern these transition temperatures.

4.1.1 Melting Point (Tfus) and Enthalpy of Fusion (ΔfusH)

The reported experimental melting point is approximately 51.5°C.[7] The enthalpy of fusion, the energy required to induce this phase change, is a critical parameter for thermal management calculations.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the gold-standard technique for determining both melting temperature and enthalpy of fusion with high precision.[9][10][11] It operates by measuring the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[11]

Step-by-Step Methodology:

-

Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified reference standards like indium and tin.[11] This step is crucial for ensuring the trustworthiness of the data.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity p-Isobutylphenol into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.[9]

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled linear rate (e.g., 10 K/min) to a temperature significantly above the melting point (e.g., 80°C).

-

Hold isothermally for 2-3 minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at the same rate.

-

-

Data Analysis: The melting event is observed as an endothermic peak on the resulting thermogram.[10]

Caption: DSC workflow for melting point and enthalpy of fusion.

4.1.2 Normal Boiling Point (Tboil)

The normal boiling point is the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure (760 mmHg).

Experimental Protocol: Ebulliometry

Ebulliometry provides a highly accurate measurement of the boiling point of a liquid by maintaining a state of equilibrium between the liquid and vapor phases.[13][14] This method is superior to simple distillation as it minimizes superheating and accounts for pressure variations.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble the ebulliometer, which consists of a boiler, a Cottrell pump (to spray the boiling liquid over the thermometer bulb), a calibrated thermometer or RTD, and a condenser to ensure total reflux.[13]

-

System Calibration: First, determine the boiling point of a reference substance, typically distilled water, to calibrate the system for the current atmospheric pressure.

-

Sample Introduction: Introduce a known volume of p-Isobutylphenol into the boiler.

-

Heating: Gently heat the liquid. The Cottrell pump will continuously bathe the temperature sensor with a liquid-vapor equilibrium mixture, preventing superheating and ensuring a stable, accurate reading.

-

Equilibrium Measurement: Record the temperature once it stabilizes for several minutes. This stable temperature is the boiling point at the measured atmospheric pressure.

-

Correction to Normal Pressure: If the measurement was not performed at exactly 760 mmHg, correct the observed boiling point using the Clausius-Clapeyron equation or established nomographs.

Caption: Ebulliometry workflow for precise boiling point determination.

4.2 Fluid Dynamic Properties: Viscosity and Thermal Conductivity

These transport properties are essential for modeling fluid flow, heat transfer, and mixing processes in chemical reactors and pipelines. Experimental data for these properties of p-Isobutylphenol are scarce, necessitating the use of standardized measurement techniques.

4.2.1 Dynamic Viscosity (η)

Viscosity is a measure of a fluid's internal resistance to flow. For p-Isobutylphenol, it will be highly dependent on temperature, decreasing as temperature increases due to increased molecular kinetic energy overcoming intermolecular forces.

Experimental Protocol: Rotational Viscometry

A rotational viscometer measures the torque required to rotate a spindle submerged in the fluid at a constant speed.[15][16] This is a robust and widely used method for determining the dynamic viscosity of liquids.[17][18]

Step-by-Step Methodology:

-

Instrument Setup: Select an appropriate spindle and rotational speed based on the expected viscosity of the liquid. The instrument should be precisely leveled.

-

Temperature Control: Place the sample in a temperature-controlled jacket or bath. Accurate temperature control is critical, as viscosity is highly temperature-dependent. Allow the sample to reach thermal equilibrium (e.g., 25.0 ± 0.1 °C).

-

Measurement: Immerse the spindle into the liquid to the marked depth. Start the motor and allow the reading to stabilize.

-

Data Acquisition: Record the torque reading from the viscometer. The instrument's software or a calibration chart is used to convert the torque, spindle geometry, and rotational speed into a dynamic viscosity value (typically in centipoise, cP, or mPa·s).

-

Temperature Sweep: Repeat the measurement at various temperatures to generate a viscosity-temperature curve, which is invaluable for engineering calculations.

4.2.2 Thermal Conductivity (λ)

Thermal conductivity is the property of a material to conduct heat. For liquids, it is a key parameter in heat exchanger design and reaction thermal management.

Experimental Protocol: Transient Hot Wire (THW) Method

The THW method is a highly accurate and rapid technique for measuring the thermal conductivity of fluids.[19][20] It involves monitoring the temperature rise of a thin wire immersed in the liquid following the application of a step voltage.[19] The rate of temperature rise is directly related to the thermal conductivity of the surrounding fluid.[21]

Step-by-Step Methodology:

-

Cell Preparation: Place the p-Isobutylphenol sample into the measurement cell containing the platinum hot wire.

-

Thermal Equilibration: Submerge the cell in a thermostat bath to bring the sample to the desired measurement temperature and allow it to fully equilibrate.

-

Measurement Cycle: Apply a step voltage to the wire for a very short duration (typically ~1 second). The wire acts as both a heating element and a resistance thermometer.[19]

-

Data Logging: A high-speed data acquisition system records the wire's resistance (and thus its temperature) as a function of time.

-